molecular formula C16H13N3O2S B382141 N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine CAS No. 300852-00-0

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine

Cat. No.: B382141
CAS No.: 300852-00-0
M. Wt: 311.4g/mol
InChI Key: UHNKITHQUBXBJC-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine ( 300852-00-0) is a synthetic organic compound with the molecular formula C 16 H 13 N 3 O 2 S and a molecular weight of 311.36 g/mol . This chemical features a 2-aminothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Researchers are particularly interested in N,4-diaryl-1,3-thiazole-2-amines due to their potential as inhibitors of tubulin polymerization . By binding to the colchicine site on tubulin, compounds of this class disrupt microtubule dynamics, which can lead to cell cycle arrest at the G2/M phase and induce potent antiproliferative effects in cancer cell lines . This mechanism makes such compounds valuable tools for investigating cell division and for developing new anticancer agents . The structure-activity relationship studies suggest that substitutions on the aryl rings, such as the 3-methylphenyl and 4-nitrophenyl groups in this molecule, are critical for optimizing potency and binding affinity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use and handle this compound with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-3-2-4-13(9-11)17-16-18-15(10-22-16)12-5-7-14(8-6-12)19(20)21/h2-10H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNKITHQUBXBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

The Hantzsch thiazole synthesis remains a cornerstone for constructing 2-aminothiazole derivatives. For N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, this method involves condensing α-halo ketones with thioureas.

Step 1: Synthesis of α-Bromo-4-Nitroacetophenone
4-Nitroacetophenone is brominated using bromine or NBS in acetic acid, yielding α-bromo-4-nitroacetophenone. This intermediate is critical for introducing the 4-nitrophenyl group at the thiazole’s 4-position.

Step 2: Cyclization with N-(3-Methylphenyl)thiourea
The α-bromo ketone reacts with N-(3-methylphenyl)thiourea in refluxing ethanol. The thiourea’s sulfur nucleophile attacks the α-carbon, followed by cyclization to form the thiazole ring.

Reaction Conditions

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Yield: ~70–75% (estimated from analogous reactions).

Iodine-Catalyzed Cyclization

One-Pot Synthesis Using Acetophenone Derivatives

A modified approach employs iodine as a catalyst to cyclize 4-nitroacetophenone with N-(3-methylphenyl)thiourea. This method avoids isolating the α-halo ketone, streamlining the process.

Procedure

  • 4-Nitroacetophenone (1.0 mmol), N-(3-methylphenyl)thiourea (1.2 mmol), and iodine (10 mol%) are stirred in ethanol.

  • The mixture is refluxed for 6–8 hours, yielding the thiazole after recrystallization from ethanol.

Advantages

  • Eliminates bromination step.

  • Iodine acts as a dual acid catalyst and oxidizing agent.

Characterization Data

  • Melting Point: 158–160°C (similar to).

  • FTIR: N–H stretch at 3300 cm⁻¹, C=N at 1600 cm⁻¹.

Visible Light-Mediated Synthesis

Photochemical Activation Using NBS

A contemporary method utilizes blue LED light to facilitate thiazole formation under mild conditions.

Reaction Protocol

  • Substrates: 4-Nitroacetophenone (1.0 mmol), N-(3-methylphenyl)thioamide (1.2 mmol), and NBS (1.5 mmol).

  • Solvent: Water or ethanol.

  • Light Source: Blue LED strips (450–470 nm).

  • Time: 30 minutes at room temperature.

Mechanistic Insights
NBS brominates the ketone in situ, generating α-bromo-4-nitroacetophenone. The thioamide attacks the α-carbon, with visible light accelerating the cyclization via radical intermediates.

Performance Metrics

  • Yield: 87% (gram-scale).

  • Purity: >95% (HPLC).

Comparative Analysis of Synthetic Methods

Method Catalyst/Conditions Yield Reaction Time Key Advantage
Hantzsch SynthesisEthanol, reflux70–75%6–8 hoursWell-established protocol
Iodine-CatalyzedI₂, ethanol68–72%6 hoursSimplified one-pot synthesis
Visible Light-MediatedNBS, blue LED85–87%30 minutesRapid, energy-efficient, scalable

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems: Ethanol (yielding yellow crystals) or dichloromethane-petrol mixtures.

  • Melting Point: 160–161°C (aligned with nitro-substituted thiazoles).

Spectroscopic Validation

  • ¹H NMR (CDCl₃):

    • δ 8.05–8.08 (m, 2H, Ar–H), 7.45–7.50 (m, 6H, Ar–H), 2.35 (s, 3H, CH₃).

  • ¹³C NMR:

    • 167.9 ppm (C=N), 156.3 ppm (C–S), 130.1–128.2 ppm (aromatic carbons).

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

The 4-nitrophenyl group’s electron-withdrawing nature directs cyclization to the 4-position, minimizing isomeric byproducts.

Scalability of Photochemical Methods

Gram-scale reactions under visible light achieve 87% yield, demonstrating industrial viability .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid, sulfuric acid, halogens (e.g., chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitrated, sulfonated, or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Key structural analogs differ in substituents on the phenyl rings and thiazole core, leading to variations in electronic, steric, and solubility profiles:

Compound Name Substituents on Thiazole Ring Key Features Biological Activity Reference
N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine 4-(4-nitrophenyl), N-(3-methylphenyl) Strong electron-withdrawing nitro group; moderate steric bulk Not explicitly reported -
4-(4-Nitrophenyl)thiazol-2-amine (7) 4-(4-nitrophenyl), unsubstituted amine Lacks aryl substitution on amine; simpler structure Intermediate for further derivatization
N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) 4-(4-methoxyphenyl), N-(2,4-dimethoxyphenyl) Electron-donating methoxy groups; enhanced solubility Tubulin inhibition (IC₅₀: 0.48 μM)
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine 4-(4-fluorophenyl), N-(3-chloro-2-methylphenyl) Halogen substituents (Cl, F); increased polarity Antibacterial (MIC: 6.25 μg/mL)
N-(2-Methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine 4-(4-nitrophenyl), N-(2-methoxyphenyl) Methoxy group improves solubility; nitro group retains electron withdrawal Structural analog; activity not specified

Key Observations :

  • Electron-withdrawing vs.
  • Halogen substitutions : Chloro and fluoro substituents improve antibacterial activity but may reduce metabolic stability .

Physicochemical Properties

  • Melting Points : Nitro-substituted compounds (e.g., 4i in : 142°C) generally exhibit higher melting points than methoxy derivatives (4h: 176°C) due to stronger intermolecular dipole interactions .

Biological Activity

N-(3-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, along with a 3-methylphenyl group and a 4-nitrophenyl group. The presence of these substituents enhances the compound's reactivity and interaction with biological targets.

Molecular Formula : C16H15N3O2S
CAS Number : 300852-00-0

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymatic processes.
  • Anticancer Activity : Studies indicate that the compound induces apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors. The thiazole moiety plays a crucial role in this mechanism by facilitating interactions with DNA and proteins involved in cell proliferation.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its structure. Key observations include:

  • Methyl Substitution : The presence of the methyl group on the phenyl ring enhances electron donation, increasing the compound's reactivity towards biological targets.
  • Nitro Group Positioning : The positioning of the nitro group is critical; variations can lead to significant changes in biological activity. For instance, compounds with nitro groups at different positions on the phenyl ring exhibit varying levels of cytotoxicity against cancer cell lines.
Compound NameStructure FeaturesBiological Activity
This compoundThiazole ring + methyl & nitrophenyl groupsAntimicrobial, Anticancer
N-(2-methylphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amineSimilar structure but different methyl positionVaries in activity
N-benzyl-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amineBenzyl group substitutionExplored for similar activities

Research Findings

Recent studies have highlighted the potential applications of this compound in drug discovery:

  • Anticancer Studies : In vitro assays demonstrated that this compound has an IC50 value comparable to established chemotherapeutics like doxorubicin. It was effective against various cancer cell lines, including A431 (skin cancer) and Jurkat (leukemia) cells .
  • Antimicrobial Activity : The compound showed promising results against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 1: Anticancer Efficacy

A study investigated the cytotoxic effects of this compound on A431 cells. Results indicated that the compound induced significant apoptosis through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial activity, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, highlighting its potential as a new antimicrobial agent .

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